![molecular formula C12H11ClN2O4 B1433538 [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1955506-43-0](/img/structure/B1433538.png)
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CBDA) is an organic acid derived from the metabolism of the natural compound, cannabidiol (CBD). CBDA is a major component of hemp and cannabis plants and has been studied for its potential therapeutic applications. CBDA has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, CBDA has been studied for its ability to modulate the endocannabinoid system, and its potential to treat a variety of conditions such as anxiety, depression, and epilepsy.
Applications De Recherche Scientifique
Conformational Studies
- Hydantoin-5-acetic acid, a compound structurally related to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, has been investigated for its conformational properties. This research is crucial for understanding the compound's potential in forming supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Antioxidant Activity
- A study synthesizing compounds closely related to the chemical structure of interest showed pronounced antioxidant activity. These insights can be relevant for exploring similar activities in [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (Chornous, Palamar, Yaremii, & Vovk, 2013).
Synthesis of Derivatives
- Research on the synthesis of derivatives from compounds with a core structure similar to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has been conducted. These studies are important for understanding the versatility and potential applications of the compound in various fields (Shestakov, Sidorenko, & Shikhaliev, 2007).
Polymorphism Studies
- The conformational landscape and polymorphism of 5-acetic acid hydantoin, closely related to the compound , have been investigated. This research provides insights into the physical properties and stability of such compounds, which are essential for their application in scientific research (Nogueira et al., 2020).
Antimicrobial Activity
- Studies have been conducted on the antimicrobial activity of derivatives similar to [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. This research is significant for exploring the potential use of the compound in antimicrobial applications (Trotsko et al., 2018).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also interact with its targets in a variety of ways, leading to diverse biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Therefore, it is plausible that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities . This suggests that [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may also have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-4-2-1-3-7(8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOZIWIKRIMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



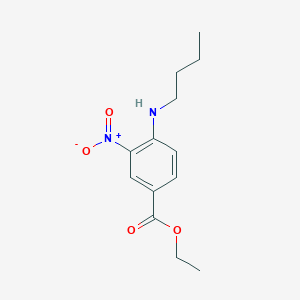
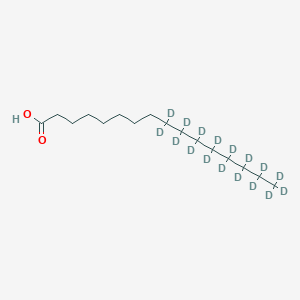
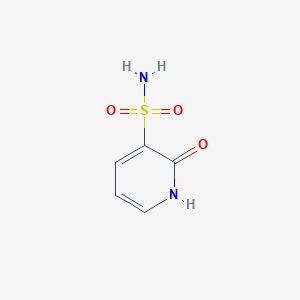
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)
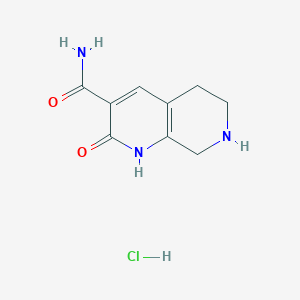
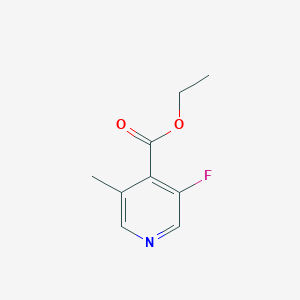
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
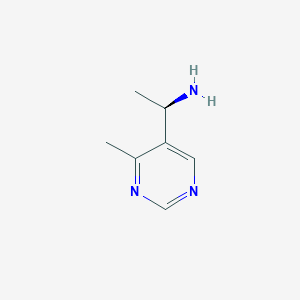
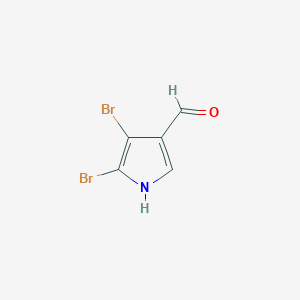

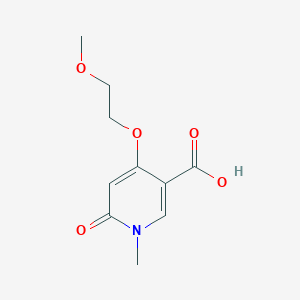
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)